![molecular formula C20H17IN2O3S B4231498 4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4231498.png)
4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide
Overview
Description
4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in regulating cell division and is overexpressed in many types of cancer. MLN8054 has shown promise as a potential anti-cancer agent and has been the subject of extensive research.
Mechanism of Action
4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide works by inhibiting the activity of Aurora A kinase, which is required for proper cell division. By blocking the activity of this kinase, 4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide prevents cancer cells from dividing and growing. In addition, Aurora A kinase has been shown to play a role in the development of resistance to chemotherapy, so inhibiting its activity may also sensitize cancer cells to other treatments.
Biochemical and Physiological Effects:
4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. In addition, 4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
One advantage of 4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide is its specificity for Aurora A kinase, which reduces the risk of off-target effects. However, one limitation is that it may not be effective against all types of cancer, as some tumors may not rely on Aurora A kinase for growth and survival. In addition, 4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
Future research on 4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide could focus on several areas. One direction could be to investigate its potential in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction could be to explore its potential as a treatment for specific types of cancer, such as breast or lung cancer. Finally, further studies could be conducted to better understand the mechanism of action of 4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide and to identify biomarkers that could predict response to treatment.
Scientific Research Applications
4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, it has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to be effective against cancer cells that are resistant to other treatments, such as paclitaxel and cisplatin.
properties
IUPAC Name |
4-iodo-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2O3S/c1-14-3-2-4-18(13-14)23-27(25,26)19-11-9-17(10-12-19)22-20(24)15-5-7-16(21)8-6-15/h2-13,23H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCBDSCDAPOIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.